molecular formula C4H4ClF3N2O2 B023811 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine CAS No. 762240-99-3

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine

Cat. No. B023811
M. Wt: 204.53 g/mol
InChI Key: DYKIVKLXFDNBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine often involves the manipulation of acetyl and trifluoroacetyl groups. For instance, trifluoroacetyl derivatives of hydrazines have been synthesized and show clean and efficient reductive cleavage of the N-N bond with SmI2 in the presence of MeOH, yielding trifluoroacetamides (Ding & Friestad, 2004). Similarly, the synthesis of 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones through the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride highlights a method potentially relevant for derivatives of 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine (You et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds, such as trifluoroacetylated hydrazines, often reveals significant insights into their chemical behavior. For instance, X-ray structural analysis has provided details on the molecular geometry that influences reactivity and stability (Flores et al., 2018). Such analyses are crucial for understanding the properties of 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine.

Chemical Reactions and Properties

Compounds like 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine participate in various chemical reactions due to the reactive acetyl and trifluoroacetyl groups. For instance, trifluoroacetyl derivatives undergo nucleophilic substitution reactions that can lead to the cleavage of the N-N bond, yielding useful trifluoroacetamides (Ding & Friestad, 2004).

Physical Properties Analysis

The physical properties of 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine derivatives, such as boiling point, melting point, and solubility, are influenced by the presence of chloroacetyl and trifluoroacetyl groups. These properties are essential for determining the conditions under which these compounds can be stored and used in reactions.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are significantly influenced by the molecular structure of 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine. The presence of electronegative fluorine atoms in the trifluoroacetyl group enhances the compound's reactivity towards nucleophiles, making it a valuable reagent in organic synthesis (Ding & Friestad, 2004).

Scientific Research Applications

1. Fluorescent Probe for Hydrazine Detection

  • Summary of Application : A fluorescent probe (Che-Dcv) with a unique nonaromatic fluorophore was developed for sensitive, selective, and facile detection of hydrazine in environmental and biological systems .
  • Methods of Application : Upon hydrazine addition in 20% DMSO–PBS buffer (pH = 7.4, 10 mM, v/v) at room temperature, the probe displayed a strong emission at 496 nm along with a color change from brown-red to yellow . The response was attributed to the reaction of dicyanovinyl groups with hydrazine to afford hydrazone .
  • Results or Outcomes : The detection limit of Che-Dcv for hydrazine was estimated to be as low as 1.08 ppb and good selectivity over amines including hydroxylamine was observed . The potential of probe-coated test papers to detect hydrazine in solution and vapor phase was demonstrated .

2. Near-Infrared Ratiometric Fluorescent Probe for Hydrazine

  • Summary of Application : A novel near-infrared (NIR) ratiometric and on–off fluorescent probe 1 was synthesized based on hemicyanine and coumarin derivatives, which can detect hydrazine with high selectivity and anti-interference over other amines, biological species, anions and metal ions .
  • Methods of Application : The probe was synthesized under mild conditions .
  • Results or Outcomes : The limit of quantification (LOQ) value was 0–400 μM and the detection limit could be as low as 560 nM .

3. Synthesis of Piperazine Based Ligands and Metal Complexes

  • Summary of Application : Piperazine nucleus is found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc . Piperazine ring-based compounds find their application in biological systems with antihistamine, anticancer, antimicrobial and antioxidant properties . They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) .
  • Methods of Application : The synthesis of piperazine derivatives involves various chemical reactions .
  • Results or Outcomes : The piperazine based compounds have shown diverse applications in medicinal chemistry and material science .

4. Chloroacetyl Boronate N-tosylhydrazone as a Versatile Synthetic Building Block

  • Summary of Application : Chloroacetyl boronate N-tosylhydrazone (CABT) has been synthesized as a reagent to generate a diverse range of molecular skeletons .
  • Methods of Application : CABT can undergo a series of transformations involving nucleophilic substitution of the chloride and coupling of the N-tosylhydrazones, followed by boryl group functionalization .
  • Results or Outcomes : This CABT reagent could enable a diversity-oriented synthesis .

5. Detection of Hydrazine/Hypochlorite-Based on a Smart Hydrogel Sensor

  • Summary of Application : A smart hydrogel sensor was developed for point-of-care and dual-response detection of hydrazine/hypochlorite .
  • Methods of Application : The sensor was designed to respond to the presence of hydrazine/hypochlorite .
  • Results or Outcomes : The sensor has potential applications in information security and bioimaging .

6. Use of Per- and Polyfluoroalkyl Substances (PFAS)

  • Summary of Application : PFAS are used in almost all industry branches and many consumer products .
  • Methods of Application : PFAS are used in a wide range of applications .
  • Results or Outcomes : More than 200 use categories and subcategories are identified for more than 1400 individual PFAS .

Safety And Hazards

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine is toxic if swallowed . It causes skin irritation . It also causes serious eye irritation . It may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

N'-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClF3N2O2/c5-1-2(11)9-10-3(12)4(6,7)8/h1H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKIVKLXFDNBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NNC(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474799
Record name N'-(Chloroacetyl)-2,2,2-trifluoroacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine

CAS RN

762240-99-3
Record name N'-(Chloroacetyl)-2,2,2-trifluoroacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydrazine hydrate (15 g, 35 wt %) is mixed acetonitrile (22.5 mL) and cooled to about 10° C. Ethyl trifluoroacetate (23.3 g) is added over 1 hour. The resulting solution is warmed to 20° C. and stirred for about 1 hour. The solution is cooled to 0-2° C. 50 wt % aqueous NaOH (7.88 g) and chloroacetyl chloride (22.2 g) are added to the reaction solution simultaneously over 2 hours. The reaction mixture is warmed to 15-18° C. and stirred for about 5 hours. Solvent is distilled off under vacuum at about 30° C. Water (50 mL) and ethyl acetate (100 mL) are added to the obtained crude. The organic and aqueous layers are separated and aqueous layer is washed with ethyl acetate (2×50 mL). The organic layers are combined and washed with water (2×50 mL) followed by washing with 15% sodium chloride solution (2×50 mL). The combined organic layer is dried over sodium sulfate. The solvent is completely distilled off under vacuum to afford the title compound. (Yield: 98.3%)
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
solvent
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step Two
Name
Quantity
7.88 g
Type
reactant
Reaction Step Three
Quantity
22.2 g
Type
reactant
Reaction Step Three
Yield
98.3%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.